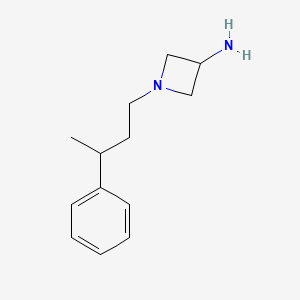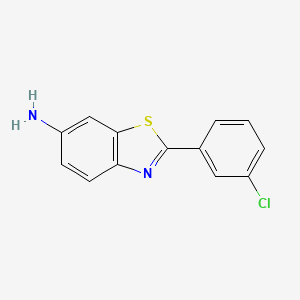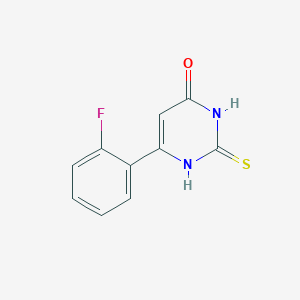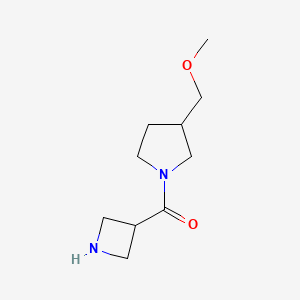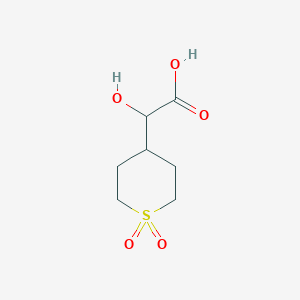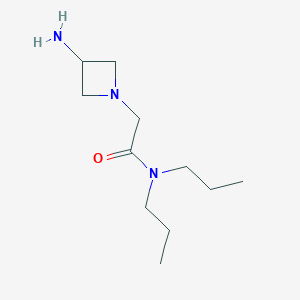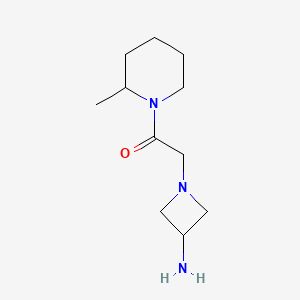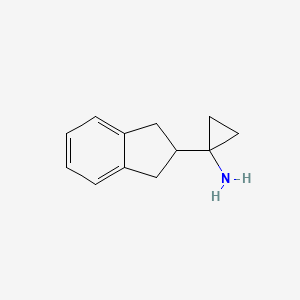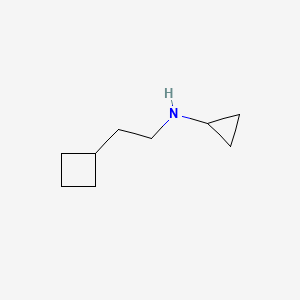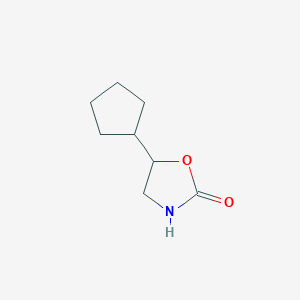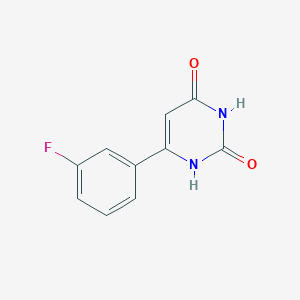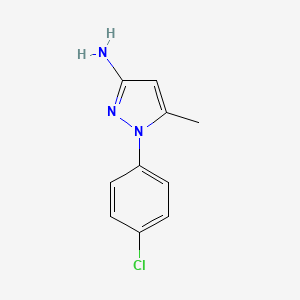
1-(4-氯苯基)-5-甲基-1H-吡唑-3-胺
描述
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring, with an amine group at the 3-position.
Synthetic Routes and Reaction Conditions:
Chlorination and Cyclization: One common synthetic route involves the chlorination of an appropriate phenyl compound followed by cyclization to form the pyrazole ring. This can be achieved using reagents such as phosphorus oxychloride (POCl3) and a suitable base.
Condensation Reactions: Another method involves the condensation of hydrazine with a β-keto ester or β-diketone in the presence of a chlorophenyl derivative. This reaction typically requires heating and an acidic catalyst.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
科学研究应用
Chemistry: In synthetic chemistry, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
作用机制
Target of Action
Similar compounds have been reported to target specific pathogens such as botrytis cinerea and alternaria alternata .
Biochemical Pathways
Related compounds have been shown to modulate oxidative stress and inflammatory pathways .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Similar compounds have been reported to exhibit antileishmanial and antimalarial activities .
Action Environment
Similar compounds have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 (25°c and 50°c) .
生化分析
Biochemical Properties
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions suggest that 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine may have antioxidant properties, helping to mitigate oxidative damage in cells.
Cellular Effects
The effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce the levels of reactive oxygen species (ROS) in cells, thereby protecting them from oxidative stress . Additionally, it has been reported to enhance the levels of reduced glutathione, a critical antioxidant in cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine exerts its effects through various mechanisms. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, molecular docking studies have demonstrated that this compound can interact with the active sites of glutathione peroxidase and glutathione reductase, enhancing their activity . This interaction helps in scavenging hydrogen peroxide and other ROS, thereby protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, while in vivo studies indicate that its stability and efficacy may vary depending on the biological environment .
Dosage Effects in Animal Models
The effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine in animal models vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as reducing oxidative stress and enhancing antioxidant defenses. High doses may lead to toxic or adverse effects, including potential disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and antioxidant defense mechanisms. The compound’s metabolism may lead to the production of metabolites that further contribute to its biological activity. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can influence its efficacy and potential side effects. Studies have shown that the compound can accumulate in certain tissues, which may enhance its therapeutic effects or lead to localized toxicity .
Subcellular Localization
The subcellular localization of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-amine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to mitochondria, where it can exert its antioxidant effects by scavenging ROS and protecting mitochondrial function . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
化学反应分析
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The major products formed are typically chlorinated phenols or quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. The major products include reduced phenyl derivatives.
Substitution Reactions: Substitution reactions can occur at the chlorophenyl group, often involving nucleophilic substitution with various nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
相似化合物的比较
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is similar to other pyrazole derivatives, such as 1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine and 1-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-amine. its unique substitution pattern at the 4-position of the phenyl ring distinguishes it from these compounds. This difference can lead to variations in biological activity and chemical reactivity.
Conclusion
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, drug development, and other fields. Further research and development may uncover even more applications for this intriguing compound.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-10(12)13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIJABWYVYHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


